molecular formula C3H2BrN B1583452 2-Bromoacrylonitrile CAS No. 920-34-3

2-Bromoacrylonitrile

Cat. No. B1583452
CAS RN: 920-34-3
M. Wt: 131.96 g/mol
InChI Key: CMPIGRYBIGUGTH-UHFFFAOYSA-N
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Description

2-Bromoacrylonitrile is a chemical compound with the molecular formula C3H2BrN . It is a clear to hazy, colorless to orange liquid .


Molecular Structure Analysis

The 2-Bromoacrylonitrile molecule contains a total of 6 bonds. There are 4 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

2-Bromoacrylonitrile has a molecular weight of 131.96 . It appears as a clear to hazy, colorless to orange liquid . The refractive index is 1.482, and it has a boiling point of 48-54°C at 150 mbar. Its density is 1.595 g/mL at 25°C .

Scientific Research Applications

Synthesis Methods and Reactions

  • Eco-Friendly Cyanation : Zhao and Li (2010) developed a chemoselective synthesis method for 2-aryl-3,3-di-bromoacrylonitriles. This solvent-free approach uses potassium hexacyanoferrate(II) as a cyanide source, eliminating the need for toxic cyanide, catalysts, and volatile organic solvents, while still achieving high yields (Zhao & Li, 2010).

  • Reactivity in Nucleophilic Addition : Zvezdova, Stoeva, and Aleksiev (2007) explored the nucleophilic addition reactions of benzenesulfinic acids with 2-chloro- and 2-bromoacrylonitriles. Their study found that 2-bromoacrylonitrile exhibits higher reactivity as a Michael acceptor compared to its chloro counterpart, due to the higher electrophilicity of its β-carbon atom (Zvezdova, Stoeva, & Aleksiev, 2007).

  • Sequential Additions to Halogenated Mucononitriles : Zahara et al. (2020) synthesized dihalomucononitriles, including bis(2-bromoacrylonitrile), and assessed their reactivity as linchpin reagents. Their study demonstrated that these compounds undergo conjugate addition/elimination reactions with nitrogen and carbon nucleophiles, leading to natural product-like motifs through intramolecular cyclization (Zahara et al., 2020).

Polymer Applications

  • Polymer Degradation : Grassie, Johnston, and Scotney (1982) investigated the thermal degradation of a copolymer of 2-bromoethyl methacrylate and acrylonitrile. Their research revealed that degradation occurs in two distinct steps, producing various volatile products and chemical changes in the residual polymer (Grassie, Johnston, & Scotney, 1982).

  • Flame Retardancy and Mechanical Strength in Polymers : Huang et al. (2019) reported on the design of a graphene-based multifunctional additive that enhances the flame retardancy, thermal stability, and mechanical strength of acrylonitrile-butadiene-styrene (ABS) nanocomposites. This additive, incorporating bromine, shows potential for creating high-performance polymeric materials (Huang et al., 2019).

  • Functionalized Polyacrylonitrile Fibers : Deng et al. (2015) prepared polyacrylonitrile fibers functionalized with iminodiacetic acid for adsorption of metal ions like Cu(II) and Hg(II). They demonstrated the potential of these fibers in water treatment and purification processes (Deng et al., 2015).

Safety And Hazards

2-Bromoacrylonitrile is classified as Acute Tox. 4 Oral, Flam. Liq. 3, and Skin Corr. 1B. It is highly flammable, toxic if swallowed, and causes severe skin burns and eye damage .

properties

IUPAC Name

2-bromoprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN/c1-3(4)2-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPIGRYBIGUGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238821
Record name 2-Bromoacrylonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoacrylonitrile

CAS RN

920-34-3
Record name 2-Bromo-2-propenenitrile
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Record name 2-Bromoacrylonitrile
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Record name 2-Bromoacrylonitrile
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Record name 2-bromoacrylonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
D Zvezdova, S Stoeva… - Journal of the Chinese …, 2007 - Wiley Online Library
… The higher reactivity of 2-bromoacrylonitrile is associated with the higher electrophilicity of its b-carbon atom, which was proved by its pronounced acceptor delocalizability and …
Number of citations: 2 onlinelibrary.wiley.com
AJ Zahara, EM Hinds, AL Nguyen… - Organic …, 2020 - ACS Publications
… its bromo congener (bis(2-bromoacrylonitrile), 3b), which are dimeric versions of commercially available 2-chloroacrylonitrile and 2-bromoacrylonitrile and arise from diamines 6a and 6b…
Number of citations: 8 pubs.acs.org
GB Payne, MR Johnson - The Journal of Organic Chemistry, 1968 - ACS Publications
… Interestingly, very little 2b appeared to be formed from EDSA and 2-bromoacrylonitrile irrespective of the solvent used. Thus, with acetone the yield of 3b was 50% based on EDSA, …
Number of citations: 16 pubs.acs.org
H Kolind‐Andersen… - Bulletin des Sociétés …, 1977 - Wiley Online Library
… To find the scope of some of the reactions and to make some preliminary synthetic studies for the preparation of heterosteroids, the reaction of 2-bromoacrylonitrile with enamines …
Number of citations: 5 onlinelibrary.wiley.com
BCC Cantello, JM Mellor - Tetrahedron letters, 1968 - Elsevier
… The dienophiles 2-chloroacrylonitrile (la), 2-bromoacrylonitrile (lb), methyl 2-chloroacrylate (lc), methyl 2" bromoacrylate (Id) and ethyl 2-acetoxyacrylate (le) were allowed to react in …
Number of citations: 9 www.sciencedirect.com
CI Sainz-Diaz, E Galvez-Ruano… - The Journal of …, 1995 - ACS Publications
… results is the quality of the 2-bromoacrylonitrile. This product … yields (24%) of 2-bromoacrylonitrile by using AcONa as base17 … in the rectification of 2-bromoacrylonitrile should be lower …
Number of citations: 58 pubs.acs.org
KJ Jobst, SA Hasan, JK Terlouw - Chemical Physics Letters, 2008 - Elsevier
… The acrylonitrile, acrylonitrile-1- 13 C, 2-bromoacrylonitrile and pyrazine samples were of research grade (Aldrich) and used without further purification. The D-labeled nitriles CD 2 …
Number of citations: 12 www.sciencedirect.com
AR Mitchell, RW Roeske - The Journal of Organic Chemistry, 1970 - ACS Publications
In solid-phase peptide synthesis, 2-4 peptide bonds are most frequently formed through the reaction of excess N-protected amino acid and N, N'-dicyclo-hexylcarbodiimide6 with amino …
Number of citations: 15 pubs.acs.org
WA Remers, RT Dorr - Current medicinal chemistry, 2012 - ingentaconnect.com
… and aryl amines with 2-bromoacrylonitrile [4]. As shown in Eq. 7, the reaction of 3-aminoethyl-2-methoxy-6-methylpyridine with 2-bromoacrylonitrile afforded the corresponding 2-cyano …
Number of citations: 11 www.ingentaconnect.com
KC Pande, G Trampe - The Journal of Organic Chemistry, 1970 - ACS Publications
… ethyl bromide (17.0 g, collected in the cold trap), 2-bromoacrylonitrile (20.0 g, 77%), bp 52-53 (85 … The reaction gave 2-bromoacrylonitrile (77 g, 60%) and triphenylphosphine dibromide, …
Number of citations: 2 pubs.acs.org

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